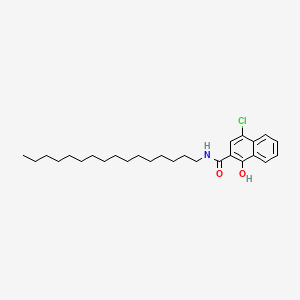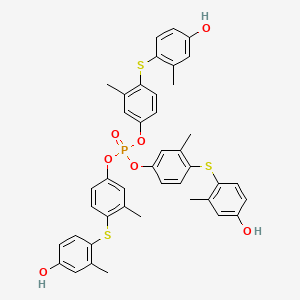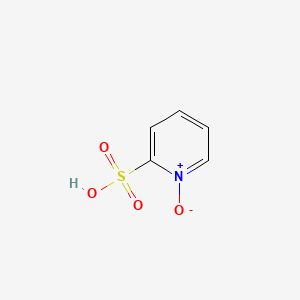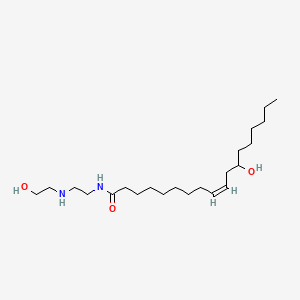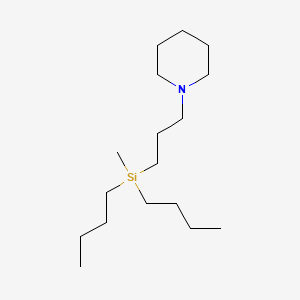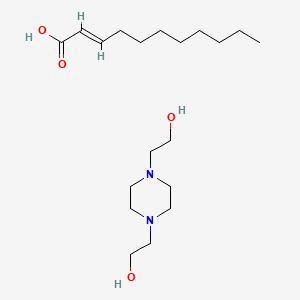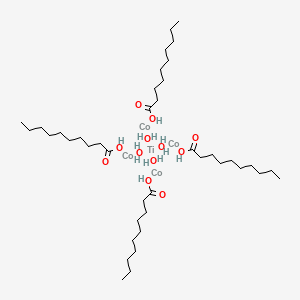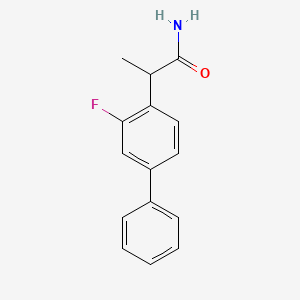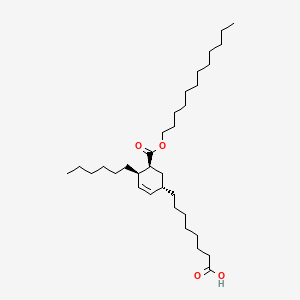
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルは、シクロヘキセン環、カルボン酸基、および長いアルキル鎖を含む複雑な構造を特徴とする有機化合物です。
準備方法
合成経路と反応条件
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルの合成は、通常、2-シクロヘキセン-1-オクタン酸とドデシルアルコールのエステル化によって行われます。この反応は、通常、硫酸またはp-トルエンスルホン酸などの酸によって触媒されます。反応条件には、多くの場合、エステル化を完了させるために混合物を還流下で加熱することが含まれます。
工業生産方法
工業的な設定では、この化合物の生産には、効率的な混合と熱伝達を確保するために連続フロー反応器が使用される場合があります。触媒の使用と最適化された反応条件により、生成物の収率と純度を向上させることができます。さらに、蒸留や再結晶などの精製手順を使用して、目的のエステルを単離することができます。
化学反応の分析
反応の種類
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: エステル基は、求核置換反応を通じて他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンやアルコールなどの求核剤は、多くの場合、塩基性条件下で置換反応に使用することができます。
主要な生成物
酸化: ケトンまたはカルボン酸を生成します。
還元: アルコールを生成します。
置換: 使用される求核剤に応じて、エステルまたはアミドを生成します。
科学的研究の応用
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、およびエステル化と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗菌作用など、その潜在的な治療的特性について調査されています。
産業: 特殊化学品の製造に利用され、他の複雑な分子の合成における中間体として使用されます。
作用機序
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルの作用機序は、特定の分子標的との相互作用に関係しています。エステル基は加水分解を受けて対応するカルボン酸とアルコールを放出し、これらは生物系における酵素や受容体と相互作用する可能性があります。シクロヘキセン環とアルキル鎖は、化合物の疎水性相互作用と膜透過性に寄与します。
類似化合物との比較
類似化合物
- 2-シクロヘキセン-1-オクタン酸, 4-ヘキシル-5-((ヘキシルオキシ)カルボニル)-, ヘキシルエステル
- 2-シクロヘキセン-1-オクタン酸, 6-(エトキシカルボニル)-4-ヘキシル-, メチルエステル
- 2-シクロヘキセン-1-オクタン酸, 5-アセチル-4-ヘキシル-, メチルエステル
独自性
2-シクロヘキセン-1-オクタン酸, 5(または6)-カルボキシ-4-ヘキシル-, モノドデシルエステルは、その特定のエステル基と長いアルキル鎖により、独特の物理的および化学的特性を付与されるため、ユニークです。これらの特徴により、疎水性相互作用と膜透過性を必要とする用途において特に有用になります。
特性
CAS番号 |
72258-29-8 |
|---|---|
分子式 |
C33H60O4 |
分子量 |
520.8 g/mol |
IUPAC名 |
8-[(1S,4R,5S)-5-dodecoxycarbonyl-4-hexylcyclohex-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C33H60O4/c1-3-5-7-9-10-11-12-13-17-21-27-37-33(36)31-28-29(22-18-15-14-16-20-24-32(34)35)25-26-30(31)23-19-8-6-4-2/h25-26,29-31H,3-24,27-28H2,1-2H3,(H,34,35)/t29-,30-,31+/m1/s1 |
InChIキー |
IUGCSZUKBPGZQE-OLUZHXLYSA-N |
異性体SMILES |
CCCCCCCCCCCCOC(=O)[C@H]1C[C@@H](C=C[C@H]1CCCCCC)CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCOC(=O)C1CC(C=CC1CCCCCC)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


